molecular formula C13H14FN3 B12293267 3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine

3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine

Cat. No.: B12293267
M. Wt: 231.27 g/mol
InChI Key: FHOZFHRATQJGOG-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with cyclobutanone to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or modulate the function of neurotransmitter receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4’-bipiperidin]-1’-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
  • 1-Cyclobutyl-3-(4-fluorophenyl)urea

Uniqueness

3-Cyclobutyl-1-(4-fluorophenyl)-1h-pyrazol-5-amine stands out due to its specific substitution pattern and the presence of both cyclobutyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

5-cyclobutyl-2-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H14FN3/c14-10-4-6-11(7-5-10)17-13(15)8-12(16-17)9-2-1-3-9/h4-9H,1-3,15H2

InChI Key

FHOZFHRATQJGOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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